molecular formula C6H11NO B2455125 2-(Tert-butoxy)acetonitrile CAS No. 59463-51-3

2-(Tert-butoxy)acetonitrile

Cat. No. B2455125
CAS RN: 59463-51-3
M. Wt: 113.16
InChI Key: OQZSWZJDAMTZRM-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)acetonitrile is a chemical compound with the CAS Number: 59463-51-3 . It has a molecular weight of 113.16 . The compound is typically stored at a temperature of 4°C and is in liquid form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 2-tert-Butoxy-1-Arylethanones, has been synthesized via Copper(I)-Catalyzed Oxidation/tert-Butoxylation of Aryl Olefins with TBHP .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H11NO/c1-6(2,3)8-5-4-7/h5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Acetonitrile, a related compound, has been used as an important intermediate in organic synthesis . It has been used in the development of new methods for the synthesis of a variety of important compounds . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is typically stored at a temperature of 4°C .

Mechanism of Action

Target of Action

The primary target of 2-(Tert-butoxy)acetonitrile is the α-Hydrogen of acetonitrile . The tert-butoxy radical, generated from the thermal homolytic scission of TBPB, assimilates the α-Hydrogen of acetonitrile to form a cyanomethyl radical .

Mode of Action

The mode of action of this compound involves a series of radical reactions. The tert-butoxy radical and benzoate radical are transferred through the thermal homolytic scission of TBPB . Subsequently, the cyanomethyl radical is generated by the hydrogen abstraction of acetonitrile by the tert-butoxy radical or benzoate radical, releasing tert-butanol or benzoic acid .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion reactions of acetonitrile as a building block . This has become one of the most attractive fields in organic synthesis, especially in the field of electrochemical conversions involving acetonitrile . Due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Result of Action

The result of the action of this compound is the formation of a cyanomethyl radical . This radical can participate in further reactions, leading to the synthesis of a variety of important compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The thermal homolytic scission of TBPB, which initiates the reaction, occurs under heated conditions . Therefore, the temperature of the environment plays a crucial role in the efficacy and stability of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(tert-butoxy)acetonitrile in lab experiments is its high solubility in water and organic solvents. This makes it easy to use in various chemical reactions. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2-(tert-butoxy)acetonitrile in scientific research. One direction is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Another direction is the use of this compound in the development of new organic synthesis methods. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research applications. Its high solubility and role in organic synthesis make it a valuable reagent in various chemical reactions. Future research will help to further understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 2-(tert-butoxy)acetonitrile can be achieved through several methods. One of the most common methods is the reaction of tert-butyl acrylate with potassium cyanide in the presence of a catalyst. Another method involves the reaction of tert-butyl acrylate with sodium cyanide in the presence of a phase transfer catalyst.

Scientific Research Applications

2-(Tert-butoxy)acetonitrile has been used in various scientific research applications. One of the most common uses of this compound is in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Safety and Hazards

The safety information for 2-(Tert-butoxy)acetonitrile includes several hazard statements such as H226, H302, H312, H315, H319, H332, H335 . These statements indicate that the compound is flammable and can cause harm if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

It is known that the tert-butoxy group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-(Tert-butoxy)acetonitrile may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known that the tert-butoxy group can be added to amines under aqueous conditions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound can be used in chemical transformations . This suggests that the effects of this compound may change over time in laboratory settings, potentially due to the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is known that the tert-butoxy group can be added to amines under aqueous conditions . This suggests that this compound may be involved in metabolic pathways that involve enzymes or cofactors, and may affect metabolic flux or metabolite levels.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2,3)8-5-4-7/h5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSWZJDAMTZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59463-51-3
Record name 2-(tert-butoxy)acetonitrile
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